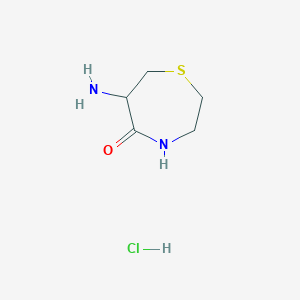![molecular formula C9H6ClFN2S B1487516 5-Chlor-3-(4-Fluor-benzyl)-[1,2,4]thiadiazol CAS No. 946418-98-0](/img/structure/B1487516.png)
5-Chlor-3-(4-Fluor-benzyl)-[1,2,4]thiadiazol
Übersicht
Beschreibung
5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole (5C3FBT) is a thiadiazole compound that has been studied for its potential applications in various scientific fields. It has been used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Grünchemie-Synthese
5-Chlor-3-(4-Fluor-benzyl)-[1,2,4]thiadiazol: ist eine Verbindung, die durch grüne Chemie-Pfade synthetisiert werden kann. Dieser Ansatz betont die Verwendung nicht-toxischer Lösungsmittel und zielt darauf ab, die Umweltbelastung durch chemische Synthese zu reduzieren. Die Synthese der Verbindung kann Methoden wie Mechanochemie beinhalten, die mechanische Kräfte zur Induktion chemischer Reaktionen nutzen, wodurch die Notwendigkeit von Lösungsmitteln umgangen wird .
Pharmazeutische Chemie
Der Triazolring, der in der Verbindung vorhanden ist, ist ein häufiges Merkmal in vielen Pharmazeutika. Er kann als Gerüst für die Entwicklung neuer Medikamente dienen, die ein potenzielles antibakterielles, antifungales, Antikrebs- und antivirales Potenzial besitzen. Die Vielseitigkeit des Triazolrings macht ihn zu einem wertvollen Bestandteil der medizinischen Chemie für die Entwicklung neuer Therapeutika .
Antimikrobielle Aktivität
Verbindungen mit einer 1,2,4-Triazolstruktur, wie z. B. This compound, haben in antimikrobiellen Studien vielversprechend gezeigt. Sie können gegen eine Reihe bakterieller und Pilzpathogene getestet werden, um ihre Wirksamkeit bei der Hemmung des Wachstums oder der Tötung dieser Mikroorganismen zu bestimmen .
Antioxidatives Potenzial
Das antioxidative Potenzial von Triazolderivaten ist ein weiteres interessantes Gebiet. Indem sie freie Radikale abfangen, können diese Verbindungen zum Schutz von Zellen vor oxidativem Stress beitragen, der an verschiedenen Krankheiten beteiligt ist, darunter Krebs und neurodegenerative Erkrankungen .
Antivirale Forschung
Triazolderivate werden auch wegen ihrer antiviralen Eigenschaften untersucht. Sie können so konzipiert werden, dass sie die Virusreplikation stören oder Enzyme hemmen, die für den Lebenszyklus von Viren entscheidend sind. Dies macht sie zu Kandidaten für die Entwicklung neuer antiviraler Medikamente .
Chemotherapeutika
Der hohe Stickstoffgehalt in Triazolverbindungen, einschließlich This compound, macht sie als potenzielle Chemotherapeutika interessant. Ihre Fähigkeit, mit biologischen Systemen auf molekularer Ebene zu interagieren, kann genutzt werden, um Krebszellen selektiv anzugreifen .
Eigenschaften
IUPAC Name |
5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S/c10-9-12-8(13-14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIOGYGCVOVRIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NSC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946418-98-0 | |
| Record name | 5-Chloro-3-(4-fluorobenzyl)-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)

![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)


![N,N-Diethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487440.png)
![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)
![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)
![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)
![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)
![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)
![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)
![tert-Butyl 9-amino-4-oxo-2,5-diazatricyclo[4.2.1.0~3,7~]nonane-2-carboxylate](/img/structure/B1487451.png)
![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)